![molecular formula C10H9NO3 B1319598 Methyl 2-oxoindoline-4-carboxylate CAS No. 90924-46-2](/img/structure/B1319598.png)
Methyl 2-oxoindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-oxoindoline-4-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is used as an intermediate in the preparation of BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor .
Synthesis Analysis
The synthesis of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives using 4-aminobenzoic acid as a starting material .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxoindoline-4-carboxylate” has been analyzed in several studies . For example, one study investigated the X-ray crystallographic structures of two biologically active molecules, including a derivative of "Methyl 2-oxoindoline-4-carboxylate" .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-oxoindoline-4-carboxylate” have been studied . For instance, one research paper described the design and synthesis of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .Physical And Chemical Properties Analysis
“Methyl 2-oxoindoline-4-carboxylate” has a molecular weight of 191.19 . Its physical state at 20 degrees Celsius is not specified . The melting point is reported to be between 184-190°C, and the predicted boiling point is 388.1±42.0 °C .Scientific Research Applications
1. Molecular Structure and Interactions
Methyl 2-oxoindoline derivatives, including compounds similar to methyl 2-oxoindoline-4-carboxylate, have been studied for their molecular conformation and supramolecular packing in solid states. These compounds, such as ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate, show significant stability due to C–H···O and C–H···π intermolecular interactions, which are crucial in the crystal packing of these molecules. These interactions have been quantitatively analyzed using PIXEL and Hirshfeld surface analysis (Dey, Ghosh, & Chopra, 2014).
2. Chemical Transformations
Methyl 2-oxoindoline derivatives undergo novel rearrangements under specific conditions. For instance, ethyl 3-methylindole-2-carboxylate rearranges to form compounds like ethyl 3-methyl-2-oxoindoline-3-carboxylate when exposed to certain reagents. These transformations demonstrate the reactivity and versatility of the 2-oxoindoline framework in chemical syntheses (Acheson, Prince, & Procter, 1979).
3. Anticancer Potential
Related 2-oxoindoline derivatives, such as 3-methylene-2-oxoindoline-5-carboxamide, have been synthesized and tested for their efficacy against cancer cells. Some derivatives display potent inhibitory activity against human lung adenocarcinoma epithelial cell line, indicating the potential of methyl 2-oxoindoline derivatives in anticancer drug development (Ai et al., 2017).
4. Synthesis of Biologically Active Compounds
The synthesis of various derivatives of 2-oxoindoline, including those structurally related to methyl 2-oxoindoline-4-carboxylate, has been explored due to their biological activity. These compounds have been linked to nootropic activity and are involved in the development of new medicines (Altukhov, 2014).
Mechanism of Action
- The primary target of Methyl 2-oxoindoline-4-carboxylate is procaspase-3, an enzyme involved in apoptosis (programmed cell death). Procaspase-3 is a key player in the apoptotic pathway, and its activation leads to cell death .
- By activating procaspase-3, Methyl 2-oxoindoline-4-carboxylate helps regulate abnormal cell growth and prevents tumor formation .
- Downstream effects include DNA fragmentation, mitochondrial dysfunction, and activation of other caspases, all contributing to apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
The future directions for the research and development of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives are promising . For instance, one study suggested that a compound synthesized from “Methyl 2-oxoindoline-4-carboxylate” could serve as a template for the design and development of novel anticancer agents .
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKDEECWCACPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595459 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxoindoline-4-carboxylate | |
CAS RN |
90924-46-2 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.